N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a thiazole ring, a furan ring, and various substituents including bromophenyl and nitrophenyl groups. It has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized by reacting 2-nitrobenzaldehyde with malonic acid in the presence of a catalyst.
Coupling Reaction: The thiazole and furan rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal species.
Medicine: Shows potential anticancer activity, particularly against breast cancer cell lines.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Exhibits cytotoxic activity against human tumor cell lines.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide is unique due to its combination of thiazole and furan rings, which contribute to its diverse biological activities. The presence of both bromophenyl and nitrophenyl groups enhances its reactivity and potential as a lead compound for drug development .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O4S/c21-13-7-5-12(6-8-13)15-11-29-20(22-15)23-19(25)18-10-9-17(28-18)14-3-1-2-4-16(14)24(26)27/h1-11H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXXJZXKYCFJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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